Formiate de césium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cesium formate, also known as formic acid cesium salt, is a chemical compound with the formula HCOOCs. It is a colorless, translucent solution that is primarily used in the oil and gas industry as a completion fluid and drilling fluid. This compound is known for its high density and low viscosity, making it an ideal choice for high-pressure, high-temperature well drilling .

Applications De Recherche Scientifique

Cesium formate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in density gradient ultracentrifugation for the isolation of subcellular organelles and nucleic acids.

Medicine: Investigated for its potential therapeutic effects and used in the production of radiopharmaceuticals.

Industry: Primarily used in the oil and gas industry for high-pressure, high-temperature well drilling.

Mécanisme D'action

Target of Action

Cesium formate, a high-density clear brine fluid, primarily targets the drilling process in the oil and gas industry . It is used as a drilling and completion fluid due to its unique properties such as high density, low viscosity, and environmental acceptability .

Mode of Action

Cesium formate interacts with its target by providing a solids-free brine that aids in drilling operations . It is used as a drilling fluid where it helps in maintaining well control, reducing equivalent circulating densities (ECDs), and improving hole cleaning . Furthermore, it has been shown to catalyze the polymerization of formic acid and formate .

Biochemical Pathways

The use of cesium formate in drilling fluids can lead to dramatic increases in drilling rates compared to other fluids of similar density .

Pharmacokinetics

It is known that the compound exhibits high solubility in water, which contributes to its effectiveness as a drilling fluid .

Result of Action

The use of cesium formate in drilling operations results in improved drilling efficiency and reduced formation damage . It has been reported to increase drilling rates dramatically compared to other fluids of similar density . Moreover, the cesium formate fluid is easy to handle and relatively immune to contaminants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cesium formate can be synthesized through the reaction of cesium hydroxide with formic acid. The reaction is straightforward and can be represented as follows:

CsOH+HCOOH→HCOOCs+H2O

Industrial Production Methods

Industrial production of cesium formate involves the extraction of cesium from pollucite ore. The ore is first digested with sulfuric acid, followed by neutralization with lime. The resulting cesium sulfate is then reacted with barium formate to produce cesium formate. The final product is concentrated and purified through evaporation and filtration processes .

Analyse Des Réactions Chimiques

Types of Reactions

Cesium formate undergoes various chemical reactions, including:

Oxidation: Cesium formate can be oxidized to produce cesium carbonate.

Reduction: It can be reduced to form cesium metal.

Substitution: Cesium formate can participate in substitution reactions to form other cesium salts.

Common Reagents and Conditions

Oxidation: Cesium formate reacts with oxygen or other oxidizing agents under elevated temperatures to form cesium carbonate.

Reduction: Reduction can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve halogens or other reactive non-metals.

Major Products

Oxidation: Cesium carbonate (Cs2CO3)

Reduction: Cesium metal (Cs)

Substitution: Various cesium salts, such as cesium chloride (CsCl) and cesium bromide (CsBr)

Comparaison Avec Des Composés Similaires

Cesium formate is unique compared to other similar compounds due to its high density and low viscosity. Some similar compounds include:

Potassium formate (HCOOK): Lower density and higher viscosity compared to cesium formate.

Sodium formate (HCOONa): Lower density and higher viscosity.

Lithium formate (HCOOLi): Lower density and higher viscosity.

Cesium acetate (CsC2H3O2): Similar density but different chemical properties.

Cesium carbonate (Cs2CO3): Higher density but different chemical properties .

Cesium formate stands out due to its exceptional properties, making it a valuable compound in various scientific and industrial applications.

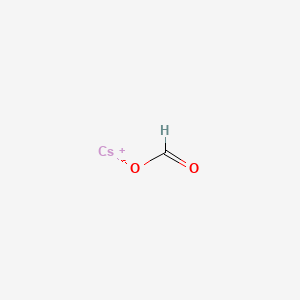

Propriétés

Numéro CAS |

3495-36-1 |

|---|---|

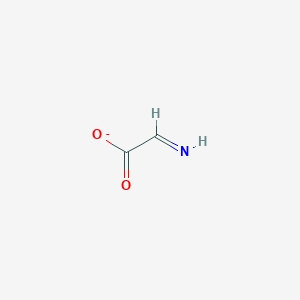

Formule moléculaire |

CH2CsO2 |

Poids moléculaire |

178.931 g/mol |

Nom IUPAC |

cesium;formate |

InChI |

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3); |

Clé InChI |

WLHQEXWBUBNKIO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Cs+] |

SMILES canonique |

C(=O)O.[Cs] |

| 3495-36-1 | |

Description physique |

Liquid |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

64-18-6 (Parent) |

Synonymes |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

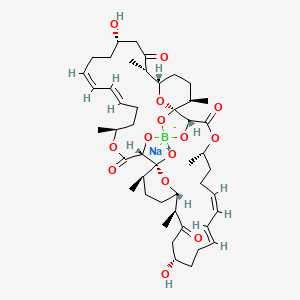

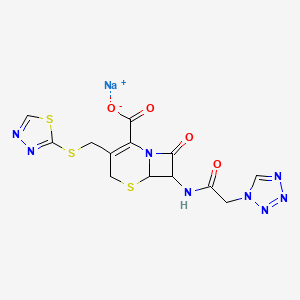

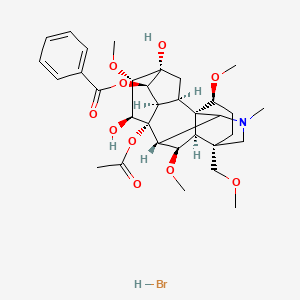

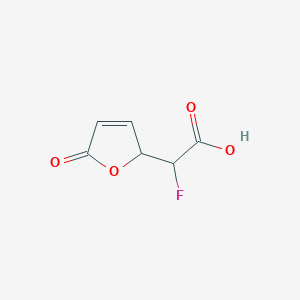

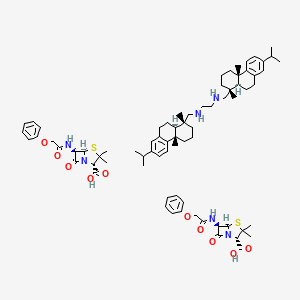

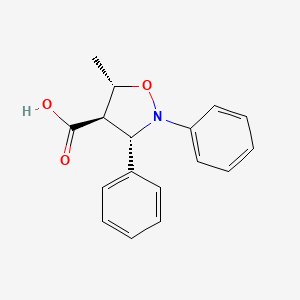

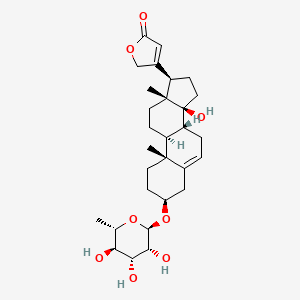

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)